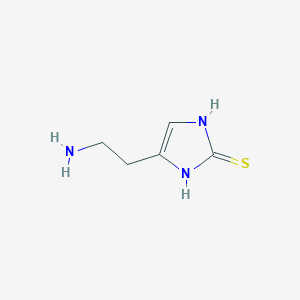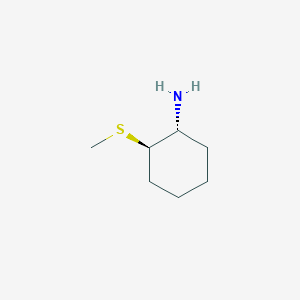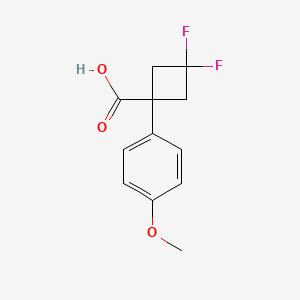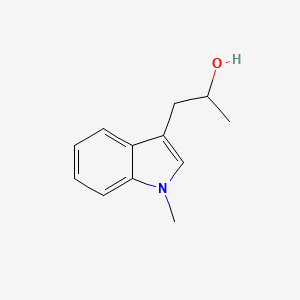
1-(1-Methylindol-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylindol-3-yl)propan-2-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety substituted at the 3-position with a propanol group, making it an interesting target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylindol-3-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylindole with a suitable alkyl halide, followed by reduction to obtain the desired alcohol. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or rhodium may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylindol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 1-(1-Methylindol-3-yl)propan-2-one.
Reduction: 1-(1-Methylindol-3-yl)propane.
Substitution: 1-(1-Methylindol-3-yl)propan-2-yl chloride or bromide.
Scientific Research Applications
1-(1-Methylindol-3-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(1-Methylindol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling. The compound’s hydroxyl group can also participate in hydrogen bonding, affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-(1H-Indol-3-yl)propan-2-ol: Similar structure but lacks the methyl group on the indole nitrogen.
1-(1-Methylindol-3-yl)ethanol: Similar structure but with an ethanol group instead of propanol.
1-(1-Methylindol-3-yl)butan-2-ol: Similar structure but with a butanol group instead of propanol.
Uniqueness: 1-(1-Methylindol-3-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the indole nitrogen and the propanol group at the 3-position provides distinct properties compared to other indole derivatives .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-methylindol-3-yl)propan-2-ol |
InChI |
InChI=1S/C12H15NO/c1-9(14)7-10-8-13(2)12-6-4-3-5-11(10)12/h3-6,8-9,14H,7H2,1-2H3 |
InChI Key |
YRIJTVKFKSJBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


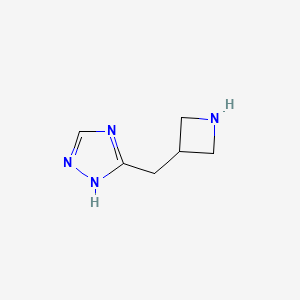
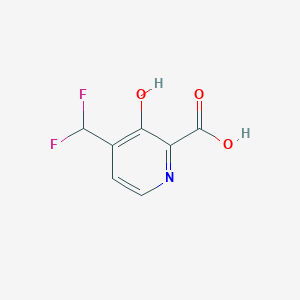
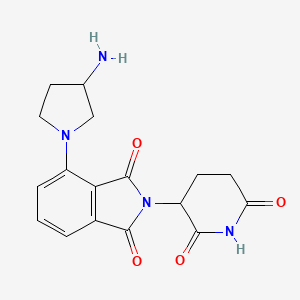


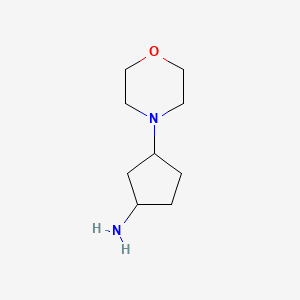
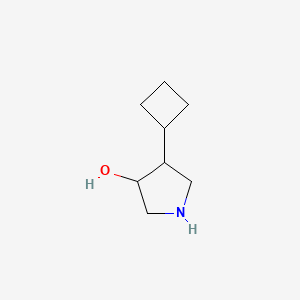
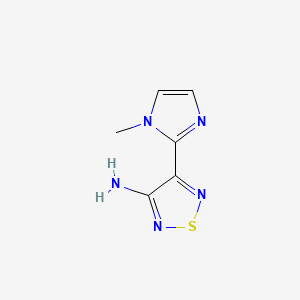
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
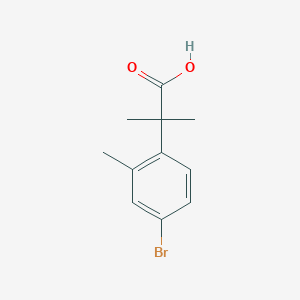
![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
